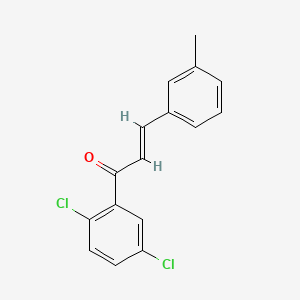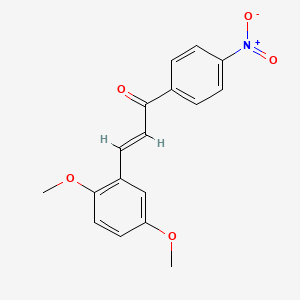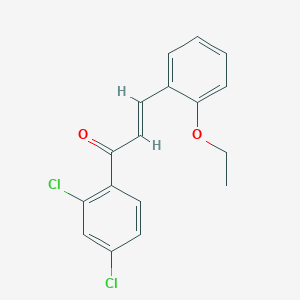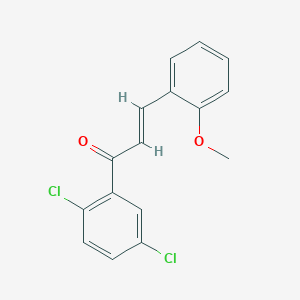
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2,5-Dichloro-3-methylphenylprop-2-en-1-one, is a chemical compound consisting of a dichlorophenyl group attached to a methylphenyl group. This compound has been studied for its potential use in various scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one is a useful compound for scientific research applications. It has been used in the synthesis of various compounds, including the synthesis of the anti-inflammatory agent flumethasone. It has also been used in the synthesis of the anti-cancer drug lapatinib. In addition, it has been used in the synthesis of various other compounds, such as the anticonvulsant drug topiramate.
作用機序
The exact mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound has an effect on the activity of enzymes involved in the synthesis of various compounds, including the synthesis of the anti-inflammatory agents flumethasone and lapatinib, as well as the anticonvulsant drug topiramate.
Biochemical and Physiological Effects
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and anti-cancer effects, as well as anticonvulsant effects. In addition, it has been shown to have anti-bacterial and anti-viral effects.
実験室実験の利点と制限
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one has several advantages and limitations for use in lab experiments. One of the main advantages is that it is a relatively inexpensive compound to synthesize. In addition, it is a relatively stable compound, making it ideal for use in lab experiments. However, it is also a relatively toxic compound, and it should be handled with caution in the laboratory.
将来の方向性
There are several potential future directions for the use of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one in scientific research. One potential direction is the development of new synthesis methods for the production of this compound. In addition, further research into its biochemical and physiological effects could lead to the development of new drugs or treatments. Finally, further research into its mechanism of action could lead to a better understanding of its effects on enzymes involved in the synthesis of various compounds.
合成法
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2,5-dichlorobenzaldehyde with 3-methylphenylmagnesium bromide in a mixture of dichloromethane and tetrahydrofuran. This reaction produces the desired compound in high yields. Other methods of synthesis include the reaction of 2,5-dichlorobenzaldehyde with 3-methylphenylmagnesium iodide in a mixture of dichloromethane and tetrahydrofuran, or the reaction of 2,5-dichlorobenzaldehyde with 3-methylphenylmagnesium chloride in a mixture of dichloromethane and tetrahydrofuran.
特性
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-10-13(17)6-7-15(14)18/h2-10H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSUOFDKPFAVTO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)












